Mercury, diisopropyl-
Overview
Description
Diisopropyl mercury is a compound with the formula C6H14Hg. It has a molecular weight of 286.77 . It is a compound that involves mercury, which is a naturally occurring metal .
Molecular Structure Analysis
The molecular structure of diisopropyl mercury can be analyzed using various tools and techniques. For instance, Mercury, a software from the Cambridge Crystallographic Data Centre (CCDC), provides a comprehensive range of tools for 3D crystal structure visualization and exploration .Chemical Reactions Analysis
Diisopropyl mercury can undergo various chemical reactions. For instance, it can react with Cl2Hg (cr) to form 2 C3H7ClHg (cr) and with Br2Hg (cr) to form 2 C3H7BrHg (cr) .Physical And Chemical Properties Analysis
Diisopropyl mercury has specific physical and chemical properties. For instance, it has a ΔfH° gas value of 91.2 ± 4.6 kJ/mol and a ΔfH° liquid value of 37.6 ± 4.3 kJ/mol . More detailed properties can be found in resources like the NIST Chemistry WebBook and other scientific databases .Scientific Research Applications
Mercury stable isotopes, including Mercury, diisopropyl-, are crucial in geochemistry as tracers. They help in understanding environmental processes like biotic, abiotic, and photochemical reactions, and are essential for studying the global cycle of mercury (Yin et al., 2014).
Mercury, in general, is significant in crystallography. Programs like Mercury, developed by the Cambridge Crystallographic Data Centre, assist in visualizing crystal structures and investigating structural databases for intermolecular interactions and patterns (Macrae et al., 2008).
The geochemistry of mercury, including its isotopes, is instrumental in understanding tectonic activity and earthquake preparation mechanisms. Mercury anomalies in fault zones can provide insights into seismogenesis and earthquake monitoring (Zhang Le, 2015).
Advanced detection techniques for mercury ions using gold nanoparticles have been developed due to mercury's widespread use and its impact on health and the environment. Such techniques offer highly sensitive detection methods for mercury, including Mercury, diisopropyl- (Chu et al., 2018).
Research at the National Energy Technology Laboratory has focused on mercury removal from flue gas, which is crucial for environmental protection. Novel sorbents and techniques developed in this context could be relevant for compounds like Mercury, diisopropyl- (O'dowd et al., 2004).
Electrochemical methods for mercury analysis are extensively used due to mercury's high toxicity. This includes methods for analyzing various mercury compounds in different sample types (Martín‐Yerga et al., 2013).
Safety And Hazards
Exposure to mercury compounds can result in various health effects. High exposure to inorganic mercury may result in damage to the gastrointestinal tract, the nervous system, and the kidneys . Even very low levels of exposure can impair the immune system . Workers in certain industries may be at risk of being exposed to mercury .
properties
IUPAC Name |
di(propan-2-yl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*3H,1-2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUGOJQWNVFTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Hg]C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Hg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147914 | |
Record name | Mercury, diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mercury, diisopropyl- | |
CAS RN |
1071-39-2 | |
Record name | Bis(1-methylethyl)mercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mercury, diisopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury, diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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